Lamivudine-galactose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

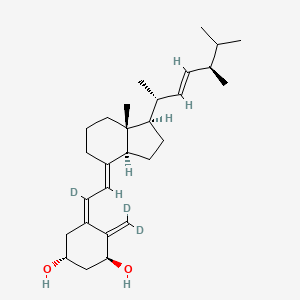

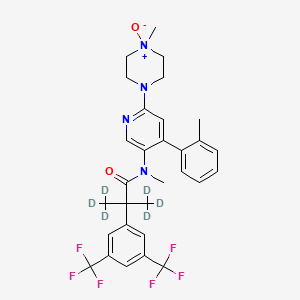

Lamivudine-galactose is a lamivudine conjugate with galactose. Lamivudine (2/',3/'-dideoxy-3/'-thiacytidine, commonly called 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI). It is marketed by GlaxoSmithKline with the brand names Zeffix, Heptovir, Epivir, and Epivir-HBV. Lamivudine has been used for treatment of chronic hepatitis B at a lower dose than for treatment of HIV. It improves the seroconversion of e-antigen positive hepatitis B and also improves histology staging of the liver.

Applications De Recherche Scientifique

Antiviral Activity and Hepatitis B Virus

- Structure-Activity Relationship in Anti-Hepatitis B Agents : Research by (Mehta et al., 2002) found that N-Nonyl-deoxy-galactonojirimycin (N-nonyl-DGJ), which shares a structural similarity with lamivudine-galactose, was effective against lamivudine-resistant hepatitis B virus (HBV) mutants. This suggests the potential of this compound derivatives in treating resistant HBV strains.

- Combination Therapy in Chronic Hepatitis B : Zhou et al. (2000) studied the combination of lamivudine with other therapies in treating chronic hepatitis B virus (HBV) infections. Their findings indicate the complexity and potential strategies in using lamivudine-based therapies for HBV (Zhou et al., 2000).

Therapeutic Effect in Pregnancy and Mother-to-Child Transmission

- Preventing Mother-to-Child Transmission of HBV : Studies like those by (Yu et al., 2012) and (Han et al., 2011) have demonstrated the efficacy and safety of lamivudine in reducing the mother-to-child transmission of HBV during pregnancy.

Neurodegenerative Research

- D-galactose-induced Brain Ageing Models : Research by (Sadigh-Eteghad et al., 2017) on D-galactose-induced brain aging in animal models provides insights into how galactose, an element structurally related to this compound, might affect neurobehavioral and neurochemical outcomes.

Therapeutic Implications in Liver Disease

- Use in Decompensated Cirrhosis : Studies like Bae et al. (2005) focus on the use of lamivudine in patients with decompensated cirrhosis, highlighting its therapeutic role in advanced liver disease (Bae et al., 2005).

Anti-Cataract Potential

- Galactose-Induced Cataract Prevention : Research by (Ajani et al., 2009) explored the effects of galactose, closely related to this compound, on cataract prevention and treatment.

Resistance and Mutations in HBV Treatment

- YMDD Mutant Detection : Studies like those by (Heo et al., 2004) and (Hatakeyama et al., 2007) have focused on the detection and implications of YMDD motif mutants in the context of lamivudine resistance, providing insights into the challenges of treating HBV with lamivudine.

Other Applications

- Pharmacological Formulation : Research on the formulation of lamivudine tablets, such as those by (Singh et al., 2012), explores the pharmacological aspects of lamivudine delivery.

Propriétés

Formule moléculaire |

C14H21N3O8S |

|---|---|

Poids moléculaire |

391.395 |

SMILES |

O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2 |

Apparence |

Solid powder |

Synonymes |

Lamivudine-galactose; 4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

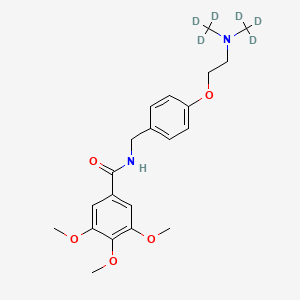

![(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid](/img/structure/B1150042.png)